molecular formula C25H26N4O4 B3205149 1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone CAS No. 1040640-70-7

1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone

Cat. No.: B3205149
CAS No.: 1040640-70-7
M. Wt: 446.5 g/mol
InChI Key: XWZYELDQXRWPQD-UHFFFAOYSA-N
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Description

1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone is a synthetic small molecule characterized by a benzodioxol-substituted pyridazine core linked to a piperazine moiety and an ethanone group bearing a 4-ethoxyphenyl substituent. The benzo[d][1,3]dioxol (piperonyl) group is a common pharmacophore in medicinal chemistry, known for enhancing bioavailability and metabolic stability . The pyridazine ring contributes to π-π stacking interactions in biological targets, while the piperazine linker improves solubility and modulates receptor binding .

Properties

IUPAC Name

1-[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-2-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4/c1-2-31-20-6-3-18(4-7-20)15-25(30)29-13-11-28(12-14-29)24-10-8-21(26-27-24)19-5-9-22-23(16-19)33-17-32-22/h3-10,16H,2,11-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZYELDQXRWPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its unique structural features include a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a piperazine unit, which suggest diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Structural Characteristics

The compound can be classified as an arylpiperazine derivative , known for its interactions with various biological targets. The presence of multiple aromatic rings and heteroatoms enhances its potential pharmacological effects.

Structural Feature Description
Benzo[d][1,3]dioxoleProvides unique electronic properties and potential for receptor interactions.
Pyridazine RingContributes to the compound's stability and biological activity.
Piperazine UnitOften associated with psychotropic effects and receptor binding.

Biological Activities

Research indicates that compounds containing arylpiperazine structures exhibit a wide range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives similar to this compound can induce apoptosis in cancer cell lines. For instance, flow cytometry results indicated that related compounds accelerated apoptosis in MCF cell lines, suggesting potential anticancer properties .
  • Neuropharmacological Effects : Aryl piperazines have been extensively studied for their effects on neurotransmitter systems. They often interact with serotonin (5-HT) receptors, influencing mood and behavior .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the therapeutic potential of this compound.

Study 1: Anticancer Properties

In a study examining the anticancer activity of similar compounds, researchers found that certain derivatives exhibited IC50 values indicating significant cytotoxicity against U87 glioblastoma cell lines. This suggests that structural modifications can enhance anticancer efficacy .

Study 2: Receptor Binding Affinity

A comparative analysis of receptor binding affinities revealed that modifications in the piperazine structure could lead to varying affinities for serotonin receptors (5-HT1A and 5-HT2A). Compounds with similar frameworks showed moderate affinity for these receptors, indicating potential for mood disorder treatments .

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods focus on optimizing reaction conditions to yield high-purity compounds.

Proposed Synthesis Route:

  • Preparation of Benzo[d][1,3]dioxole Derivative : Initial synthesis starts with benzo[d][1,3]dioxole.
  • Formation of Pyridazine Ring : Cyclization reactions are employed to integrate the pyridazine structure.
  • Coupling with Piperazine : The final step involves coupling the pyridazine derivative with the piperazine unit under specific conditions.

Comparison with Similar Compounds

Antibacterial Pyrazolyl-Piperazine Derivatives ()

Compounds 6g and 6d–f from share structural similarities with the target compound. For example:

  • 6g: 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperazin-1-yl)ethanone. Substituent differences: The tert-butyl group on the pyrazole ring vs. the pyridazine ring in the target compound.
Parameter Target Compound 6g
Core structure Pyridazine Pyrazole
Benzodioxol position Pyridazine C6 Pyrazole C5
Key substituent 4-Ethoxyphenyl (ethanone) tert-Butyl (pyrazole)
Molecular weight (g/mol) ~454.46 (calculated) 373.25 (observed)
Bioactivity Not reported Antibacterial (MIC: 2–4 µg/mL)

Anti-Trypanosoma cruzi Arylpiperazine Derivatives ()

Compounds 17–19 in feature a benzodioxol-propanone-piperazine scaffold:

  • 19: 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-nitrophenyl)piperazin-1-yl)propan-1-one. Substituent differences: A nitro group on the distal phenyl ring vs. ethoxy in the target compound. Biological activity: Anti-Trypanosoma cruzi activity with IC₅₀ = 1.2 µM (vs. benznidazole IC₅₀ = 2.5 µM) .
Parameter Target Compound 19
Linker type Ethanone Propanone
Distal substituent 4-Ethoxyphenyl (electron-donating) 4-Nitrophenyl (electron-withdrawing)
Molecular weight (g/mol) ~454.46 439.42 (observed)
Bioactivity Not reported Antiparasitic (IC₅₀: 1.2 µM)

Benzothiazole-Piperazine Anticancer Agents ()

Compounds 5i–l in replace benzodioxol with benzothiazole but retain the piperazine-ethanone framework:

  • 5i: 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)methyl)-1H-1,2,3-triazol-1-yl)ethanone. Substituent differences: A triazole-thioether group vs. 4-ethoxyphenyl. Biological activity: Anticancer activity against MCF-7 (breast cancer) with IC₅₀ = 8.7 µM .
Parameter Target Compound 5i
Aromatic core Benzodioxol-pyridazine Benzothiazole
Key substituent 4-Ethoxyphenyl Triazole-thioether
Molecular weight (g/mol) ~454.46 593.17 (observed)
Bioactivity Not reported Anticancer (IC₅₀: 8.7 µM)

Physicochemical and Pharmacokinetic Comparisons

Molecular Properties

  • Hydrogen bonding: The ethanone carbonyl and piperazine NH groups provide H-bond acceptor/donor sites, similar to 6g .

Spectral Data

  • IR spectroscopy : The target compound’s carbonyl stretch (~1660–1680 cm⁻¹) aligns with 6g (1661 cm⁻¹) and 19 (1670 cm⁻¹) .
  • ¹H NMR : The 4-ethoxyphenyl group would show characteristic signals at δ 1.4 (triplet, CH₃), 4.0 (quartet, OCH₂), and 6.8–7.4 ppm (aromatic protons), comparable to 17–19 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone

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